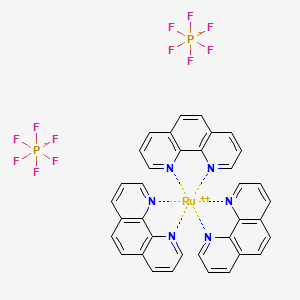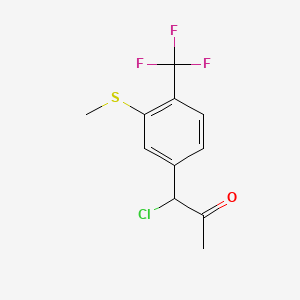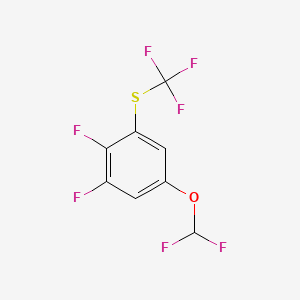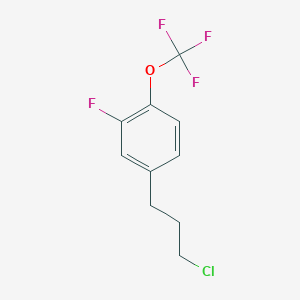
1-(3-Chloropropyl)-3-fluoro-4-(trifluoromethoxy)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Chloropropyl)-3-fluoro-4-(trifluoromethoxy)benzene is an organic compound that belongs to the class of aromatic compounds known as benzene derivatives. This compound is characterized by the presence of a chloropropyl group, a fluoro group, and a trifluoromethoxy group attached to a benzene ring. The unique combination of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chloropropyl)-3-fluoro-4-(trifluoromethoxy)benzene typically involves the introduction of the chloropropyl, fluoro, and trifluoromethoxy groups onto a benzene ring. One common method involves the reaction of 3-fluoro-4-(trifluoromethoxy)benzene with 1,3-dichloropropane in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the substitution of the chlorine atom with the chloropropyl group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
1-(3-Chloropropyl)-3-fluoro-4-(trifluoromethoxy)benzene can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The chloropropyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Electrophilic Aromatic Substitution:
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used in the presence of a polar aprotic solvent like dimethylformamide (DMF).
Electrophilic Aromatic Substitution: Reagents such as nitric acid or sulfuric acid can be used to introduce nitro or sulfonic acid groups onto the benzene ring.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield 1-(3-azidopropyl)-3-fluoro-4-(trifluoromethoxy)benzene, while electrophilic aromatic substitution with nitric acid can produce 1-(3-chloropropyl)-3-fluoro-4-(trifluoromethoxy)-2-nitrobenzene.
科学研究应用
1-(3-Chloropropyl)-3-fluoro-4-(trifluoromethoxy)benzene has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its unique substituents make it a valuable intermediate in the development of new materials and pharmaceuticals.
Biology: The compound can be used in the study of biological systems, particularly in the investigation of enzyme-substrate interactions and receptor binding studies.
Medicine: The compound’s derivatives may have potential therapeutic applications, including as anti-inflammatory or anticancer agents.
Industry: The compound is used in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals and polymers.
作用机制
The mechanism of action of 1-(3-Chloropropyl)-3-fluoro-4-(trifluoromethoxy)benzene depends on its specific application and the biological or chemical system it interacts with. In biological systems, the compound may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The presence of the chloropropyl, fluoro, and trifluoromethoxy groups can influence the compound’s binding affinity and selectivity for these targets.
相似化合物的比较
Similar Compounds
- 1-(3-Chloropropyl)-3-(trifluoromethyl)benzene
- 1-(3-Chloropropyl)-4-(trifluoromethyl)benzene
- 1-(3-Chloropropyl)-3-fluoro-4-methoxybenzene
Uniqueness
1-(3-Chloropropyl)-3-fluoro-4-(trifluoromethoxy)benzene is unique due to the presence of both fluoro and trifluoromethoxy groups on the benzene ring. This combination of substituents imparts distinct electronic and steric properties to the compound, influencing its reactivity and interactions with other molecules. The trifluoromethoxy group, in particular, is known for its strong electron-withdrawing effects, which can enhance the compound’s stability and reactivity in various chemical reactions.
属性
分子式 |
C10H9ClF4O |
|---|---|
分子量 |
256.62 g/mol |
IUPAC 名称 |
4-(3-chloropropyl)-2-fluoro-1-(trifluoromethoxy)benzene |
InChI |
InChI=1S/C10H9ClF4O/c11-5-1-2-7-3-4-9(8(12)6-7)16-10(13,14)15/h3-4,6H,1-2,5H2 |
InChI 键 |
NEGMUWSXOHBTCY-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1CCCCl)F)OC(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



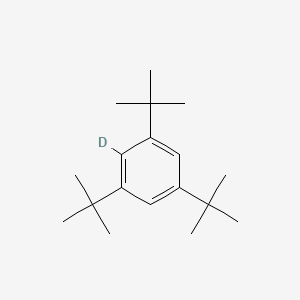
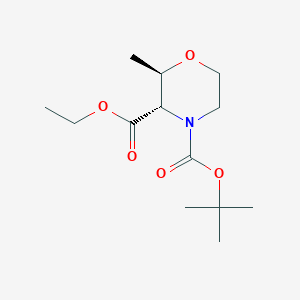
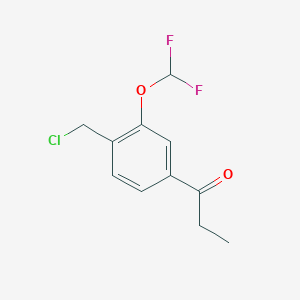
![6-Nitrospiro[benzo[b][1,4]oxazine-2,1'-cyclobutane]-3(4H)-thione](/img/structure/B14035469.png)
![Rel-(3AS,6AR)-1'-tert-butyl 3-ethyl 3A,4,5,6A-tetrahydrospiro[cyclopenta[D]isoxazole-6,4'-piperidine]-1',3-dicarboxylate](/img/structure/B14035475.png)
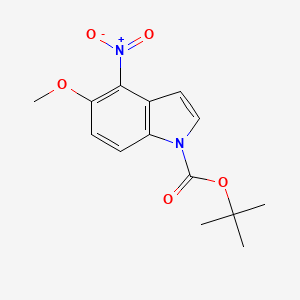
![2-Oxabicyclo[2.1.1]hexan-4-ylmethyl 4-methylbenzenesulfonate](/img/structure/B14035486.png)
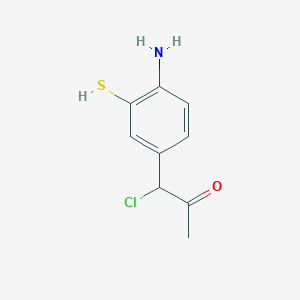
![(2E,3Z)-2,3-bis[amino-(2-aminophenyl)sulfanylmethylidene]butanedinitrile;ethanol](/img/structure/B14035490.png)

